molecular formula C10H16O2 B12768010 3-endo-Hydroxycamphor CAS No. 28357-09-7

3-endo-Hydroxycamphor

Cat. No.: B12768010
CAS No.: 28357-09-7
M. Wt: 168.23 g/mol
InChI Key: AXMKZEOEXSKFJI-FWWHASMVSA-N
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Description

3-endo-Hydroxycamphor is a hydroxylated derivative of camphor, a bicyclic monoterpene ketone. This compound is known for its unique structural properties and its role in various biochemical processes. It is primarily formed through the hydroxylation of camphor, a reaction catalyzed by cytochrome P-450 enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-endo-Hydroxycamphor is synthesized through the hydroxylation of camphor. This reaction is typically catalyzed by cytochrome P-450 enzymes, which facilitate the addition of a hydroxyl group to the camphor molecule. The reaction conditions often involve the presence of NADH and putidaredoxin reductase, which are essential for the catalytic activity of cytochrome P-450 .

Industrial Production Methods: While the industrial production of this compound is not as widespread as other compounds, it can be produced using biotechnological methods involving genetically engineered microorganisms that express cytochrome P-450 enzymes. These microorganisms can be cultured in bioreactors under controlled conditions to produce this compound in significant quantities .

Chemical Reactions Analysis

Types of Reactions: 3-endo-Hydroxycamphor undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-endo-Hydroxycamphor has several applications in scientific research:

    Chemistry: It is used as a model compound to study the mechanisms of cytochrome P-450 catalyzed reactions.

    Biology: It serves as a substrate to investigate the metabolic pathways involving cytochrome P-450 enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of its metabolic derivatives.

    Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals.

Mechanism of Action

The primary mechanism of action of 3-endo-Hydroxycamphor involves its interaction with cytochrome P-450 enzymes. These enzymes catalyze the hydroxylation of camphor, leading to the formation of this compound. The hydroxylation process involves the abstraction of a hydrogen atom from camphor, followed by the addition of a hydroxyl group. This reaction is highly regio- and stereospecific, resulting in the selective formation of this compound .

Comparison with Similar Compounds

    5-endo-Hydroxycamphor: Another hydroxylated derivative of camphor, differing in the position of the hydroxyl group.

    Norcamphor: A structurally similar compound with a different functional group.

    Pericyclocamphanone: A related compound with a different ring structure.

Uniqueness: 3-endo-Hydroxycamphor is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its formation is highly specific to the action of cytochrome P-450 enzymes, making it a valuable compound for studying enzyme-substrate interactions and metabolic pathways.

Properties

CAS No.

28357-09-7

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(1R,3S,4S)-3-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C10H16O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-7,11H,4-5H2,1-3H3/t6-,7+,10+/m1/s1

InChI Key

AXMKZEOEXSKFJI-FWWHASMVSA-N

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)[C@@H](C2=O)O

Canonical SMILES

CC1(C2CCC1(C(=O)C2O)C)C

Origin of Product

United States

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